molecular formula C15H21ClN2O5 B2454661 tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate CAS No. 1823319-96-5

tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate

Cat. No. B2454661
CAS RN: 1823319-96-5
M. Wt: 344.79
InChI Key: ZHKYAIAABVMKGQ-UHFFFAOYSA-N
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Description

Tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate, also known as TBC, is a synthetic compound that has been used in a variety of scientific research applications. It is an organosulfur compound that is part of a larger class of compounds known as carbamates. TBC has been used in the synthesis of other compounds, as a catalyst in reactions, and as an inhibitor of enzymes. In addition, it has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Synthetic Applications :

    • Tert-butyl carbamates are used as intermediates in the synthesis of biologically active compounds, such as in the rapid synthetic method for an important intermediate in omisertinib (AZD9291), with a total yield of 81% from commercially available starting materials (Zhao et al., 2017).
    • They are also used in the preparation of α-amino acids and their derivatives through N-methylation reactions, highlighting the relative reactivity determined by comparative ease of complexation to copper (Easton et al., 1991).
  • Catalytic and Enantioselective Reactions :

    • Tert-butyl carbamates are involved in rhodium-catalyzed enantioselective addition reactions, demonstrating their use in the development of asymmetric synthesis processes (Storgaard & Ellman, 2009).
  • Development of Therapeutic Agents :

    • Some tert-butyl carbamate derivatives have shown potential in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, by acting as β-secretase and acetylcholinesterase inhibitors (Camarillo-López et al., 2020).
  • Chemoselective Transformations :

    • These compounds are used in chemoselective transformations of amino protecting groups, such as in the synthesis of N-tert-butyldimethylsilyloxycarbonyl group from N-tert-butoxycarbonyl and N-benzyloxycarbonyl, which can react with various electrophiles to yield N-ester type compounds (Sakaitani & Ohfune, 1990).
  • Environmental Applications :

    • Tert-butyl carbamates have been used in environmentally benign reactions for the deprotection of esters and ethers, demonstrating their utility in green chemistry applications (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-8-13(19)18-10-7-11(21-4)9(16)6-12(10)22-5/h6-7H,8H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKYAIAABVMKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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